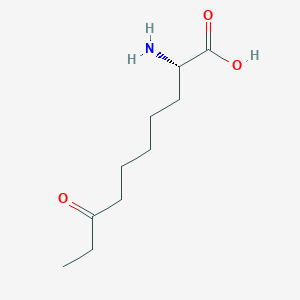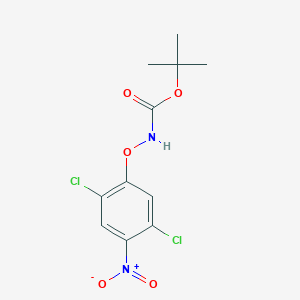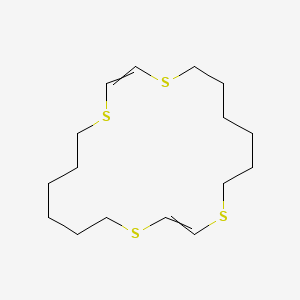![molecular formula C13H23ClSi2 B14237983 Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane CAS No. 392298-22-5](/img/structure/B14237983.png)
Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane is an organosilicon compound with the molecular formula C10H15ClSi It is characterized by the presence of a benzyl group attached to a silicon atom, which is further bonded to a chloromethyl group and two dimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane typically involves the reaction of benzyl chloride with chlorodimethylsilane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction can be represented as follows:
C6H5CH2Cl+(CH3)2SiHCl→C6H5CH2Si(CH3)2CH2Cl
The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient mixing and reaction control. The use of high-purity starting materials and advanced purification techniques such as fractional distillation and recrystallization are crucial for obtaining high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., tetrahydrofuran, dichloromethane), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Benzyl{(dimethylamino)methylsilyl}methylsilane, Benzyl{(methoxy)methylsilyl}methylsilane.
Oxidation: Benzyl{[(hydroxymethyl)(dimethyl)silyl]methyl}dimethylsilane, Benzyl{[(formyl)(dimethyl)silyl]methyl}dimethylsilane.
Reduction: Benzyl{[(methyl)(dimethyl)silyl]methyl}dimethylsilane.
Aplicaciones Científicas De Investigación
Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds, which are valuable in materials science and catalysis.
Biology: Employed in the modification of biomolecules for studying protein-silicon interactions and developing silicon-based bioconjugates.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane involves its ability to form stable silicon-carbon bonds, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to modify other molecules. The dimethylsilyl groups provide steric hindrance, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl(chloromethyl)dimethylsilane
- Chlorodimethylsilane
- Dimethylchlorosilane
Uniqueness
Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane is unique due to the presence of both benzyl and chloromethyl groups attached to the silicon atom. This combination imparts distinct reactivity and allows for versatile chemical modifications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
392298-22-5 |
|---|---|
Fórmula molecular |
C13H23ClSi2 |
Peso molecular |
270.94 g/mol |
Nombre IUPAC |
benzyl-[[chloromethyl(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C13H23ClSi2/c1-15(2,12-16(3,4)11-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
Clave InChI |
ORAXLWKVTZDDLN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC1=CC=CC=C1)C[Si](C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B14237932.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)

![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)


![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)
